2-Methoxypropanethioamide

Vue d'ensemble

Description

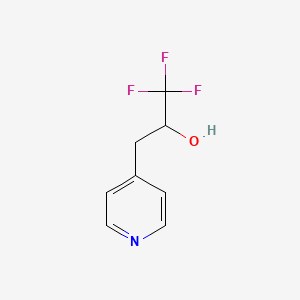

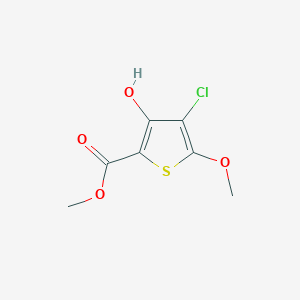

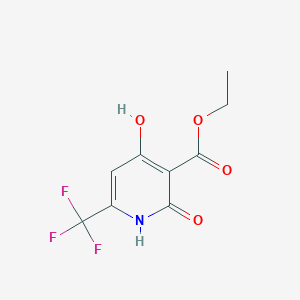

2-Methoxypropanethioamide is a chemical compound with the molecular formula C4H9NOS . It is listed under the CAS Number 1250027-67-8 . The structure of (2S)-2-methoxypropanethioamide contains total 15 bond(s); 6 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), and 1 ether(s) (aliphatic) .

Molecular Structure Analysis

The molecular structure of 2-Methoxypropanethioamide consists of 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The molecule has a total of 15 bonds, including 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 ether .Applications De Recherche Scientifique

Anticancer and Antiproliferative Properties :

- 2-Methoxyestradiol (2ME), an estradiol metabolite, has been shown to have antiproliferative effects on various tumor cell lines, including breast cancer cells. This compound enhances the antiproliferative property of certain antihormones and cytostatics, and exhibits similar properties to letrozole in inhibiting aromatase activity, potentially offering a new treatment regimen for hormone-dependent cancers (Mueck, Seeger, & Huober, 2004).

- 2-Methoxyestradiol also demonstrates antiangiogenic and antitumor activities. It disrupts microtubule function, inhibits cell proliferation in vitro, and suppresses certain murine tumors in vivo. Specifically, it was found to be effective against breast cancer cell lines and to inhibit angiogenesis in vitro (Klauber, Parangi, Flynn, Hamel, & D'Amato, 1997).

Drug Delivery Systems for Antitumor Drugs :

- Research has been conducted to improve the clinical application of 2-Methoxyestradiol (2ME) as an antitumor drug. For instance, a study on TiO2 nanoparticles coated with polyethylene glycol as a carrier for 2ME shows promise for targeted drug delivery. This approach aims to enhance the effectiveness and specificity of 2ME in cancer treatment (León, Reuquén, Garín, Segura, Vargas, Zapata, & Orihuela, 2017).

Use in Treating Hormone-Refractory Prostate Cancer :

- A phase II multicenter, randomized, double-blind trial assessed the pharmacokinetics, pharmacodynamics, and efficacy of oral 2-Methoxyestradiol capsules in treating hormone-refractory prostate cancer. The study provided insights into the potential of this compound in clinical cancer therapy (Sweeney, Liu, Yiannoutsos, Kolesar, Horvath, Staab, Fife, Armstrong, Treston, Sidor, & Wilding, 2005).

Potential for Treating Multiple Myeloma :

- 2-Methoxyestradiol (2ME2) has been evaluated for its preclinical activity as a therapeutic agent for myeloma. The study found that 2ME2 inhibited cell replication and induced apoptosis in multiple myeloma cell lines, suggesting its potential as an effective treatment for this type of cancer (Witzig, 2002).

Propriétés

IUPAC Name |

2-methoxypropanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c1-3(6-2)4(5)7/h3H,1-2H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOKASGYCDWWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=S)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxypropanethioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1425350.png)

![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid](/img/structure/B1425357.png)

![4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425367.png)